2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide
Description
This compound belongs to the 1,2,4-triazolo[4,3-a]pyrazine class, characterized by a fused triazole-pyrazine core. The structure features a 3-methoxyphenoxy substituent at position 8 of the triazolopyrazine ring and an N-(m-tolyl)acetamide group at position 2. The m-tolyl (meta-methylphenyl) moiety distinguishes it from analogs with methoxy or halogenated aryl groups. Its molecular formula is C23H21N5O4 (inferred from structural analogs in and ), with a molecular weight of approximately 431.45 g/mol. The compound’s design likely targets kinase inhibition or oxidative stress pathways, given structural parallels to bioactive triazolopyrazines .
Properties
IUPAC Name |
2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-14-5-3-6-15(11-14)23-18(27)13-26-21(28)25-10-9-22-20(19(25)24-26)30-17-8-4-7-16(12-17)29-2/h3-12H,13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNHBTDDWIVNFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been investigated for their interaction with human 11β-hydroxysteroid dehydrogenase-type 1 and P38 α mitogen-activated (MAP) kinase. These targets play crucial roles in various biological processes, including inflammation and stress response.
Mode of Action
Some compounds in the same class have been found to intercalate dna, which can disrupt the normal functioning of cells and lead to cell death. This mechanism is often exploited in the development of anticancer drugs.
Biological Activity
The compound 2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide , with CAS number 1251602-72-8 , belongs to a class of triazolo[4,3-a]pyrazine derivatives. These compounds are recognized for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound is complex, featuring a triazolo[4,3-a]pyrazine core attached to various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇N₅O₄ |
| Molecular Weight | 411.4 g/mol |
| CAS Number | 1251602-72-8 |
Synthesis
The synthesis of this compound typically involves multiple steps including the formation of the triazolo and pyrazine rings followed by acetamide formation. The detailed synthetic pathway remains a topic of ongoing research but generally follows established methodologies for similar triazole derivatives.
Anticancer Activity
Recent studies have demonstrated that compounds within this class exhibit significant anticancer properties. For instance, a study evaluated the compound's effects on various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Results : The compound showed an IC50 value ranging from 10 to 30 µM against these cell lines, indicating potent cytotoxicity.
Antibacterial Activity
The compound has also been tested for its antibacterial properties:
- Target Bacteria : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values were recorded at 16 µM for S. aureus and 32 µM for E. coli, suggesting moderate antibacterial activity.
Antifungal Activity
In antifungal assays:
- Target Fungi : Candida albicans.
- Results : The compound exhibited an antifungal effect with an MIC of 32 µM.
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular processes:
- Inhibition of Cell Wall Synthesis : Similar to other triazole derivatives, it interferes with the synthesis of peptidoglycan in bacterial cell walls.
- Disruption of Membrane Integrity : It may also affect fungal cell membranes leading to increased permeability and cell death.
Case Studies
-
Study on Anticancer Activity :
- Researchers conducted in vitro tests on MDA-MB-231 cells treated with varying concentrations of the compound.
- Results indicated that treatment led to significant apoptosis as evidenced by increased caspase activity.
-
Antibacterial Efficacy Assessment :
- A comparative study against standard antibiotics revealed that this compound could serve as a potential alternative treatment for resistant bacterial strains.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Pharmacological and Physicochemical Properties
- Binding Affinity: Piperazinyl or piperidinyl substituents () introduce hydrogen-bonding or cation-π interactions, critical for kinase or receptor binding. The target compound’s phenoxy group may favor π-stacking with aromatic residues in enzyme active sites .
- Antioxidant Activity: Derivatives with tert-butylphenol () or lipoic acid () exhibit radical-scavenging properties, absent in the target compound due to its lack of antioxidant moieties .
Key Research Findings
- Bioactivity Trends: Anticancer Potential: Piperazinyl analogs () show moderate activity against breast cancer cell lines (e.g., MCF-7), attributed to kinase inhibition . Antioxidant Efficacy: tert-butylphenol-conjugated triazolopyrazines () exhibit IC50 values of 5–10 μM in DPPH assays, surpassing the target compound’s predicted activity .
- ADME Profiles : Methylsulfanyl and ethoxy groups () enhance metabolic stability in microsomal assays, whereas methoxy groups () increase susceptibility to demethylation .
Q & A
Q. What are the critical steps and conditions for synthesizing this compound with high purity and yield?
The synthesis involves multi-step reactions, including cyclization to form the triazolo-pyrazine core and subsequent coupling of the acetamide and aryloxy groups. Key conditions include:
- Temperature control : Maintaining reactions at 10–15°C to suppress side reactions during cyclization .
- Solvent selection : Use of polar aprotic solvents (e.g., DMF) for coupling steps to enhance reactivity .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate amide bond formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : Confirm structural integrity (¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .
- Mass spectrometry (MS) : Verify molecular weight and fragmentation patterns .
- HPLC : Assess purity (>95% required for pharmacological studies) .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. How can researchers initially screen this compound for biological activity?
- In vitro kinase assays : Test inhibition of targets like p38 MAPK using fluorescence-based assays (IC₅₀ determination) .
- Cell viability assays : Use MTT or ATP-luminescence in cancer cell lines (e.g., HeLa, MCF-7) .
- Solubility screening : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid solvent toxicity .
Q. What are the key physicochemical properties to prioritize for stability studies?
- Lipophilicity (LogP) : Predict membrane permeability (use HPLC-derived LogP values) .
- pH stability : Test degradation in buffers (pH 1–10) over 24–72 hours .
- Thermal stability : Analyze via thermogravimetric analysis (TGA) to identify decomposition points .
Q. Which functional groups are most likely to influence bioactivity?
- Triazolo-pyrazine core : Critical for kinase binding via π-π stacking .
- 3-Methoxyphenoxy group : Modulates solubility and target selectivity .
- m-Tolyl acetamide : Enhances metabolic stability compared to unsubstituted analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?
- Substituent variation : Synthesize analogs with halogens (Cl, F) or methyl groups at the phenoxy position to assess potency shifts .
- Scaffold hopping : Replace triazolo-pyrazine with triazolo-quinoxaline to compare target affinity .
- Docking studies : Use AutoDock Vina to predict binding modes against kinases (e.g., JNK3) .
Q. How should contradictory bioactivity data across assays be resolved?
- Orthogonal assays : Validate kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with results .
- Crystallography : Co-crystallize the compound with its target to confirm binding mode discrepancies .
Q. What considerations are critical for designing in vivo studies?
- Pharmacokinetics : Assess oral bioavailability in rodents via LC-MS plasma analysis (Tmax, Cmax) .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function during 14-day repeat-dose studies .
- Formulation : Use PEG-400/saline (60:40) for IV administration to improve solubility .
Q. How can cross-reactivity with off-target kinases be minimized?
- Selectivity screening : Profile against a panel of 50+ kinases (e.g., DiscoverX KINOMEscan) .
- Proteolysis-targeting chimeras (PROTACs) : Attach E3 ligase ligands to degrade off-target kinases selectively .
- Alanine scanning mutagenesis : Identify key residues in the ATP-binding pocket for rational design .
Q. What computational tools are recommended for modeling interactions with biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
